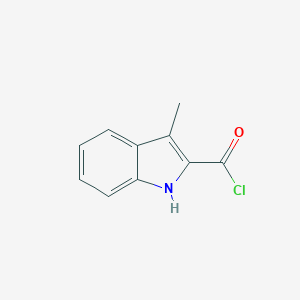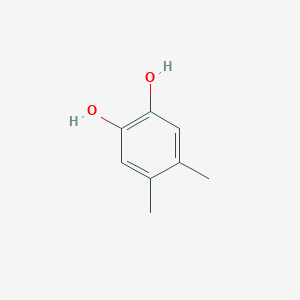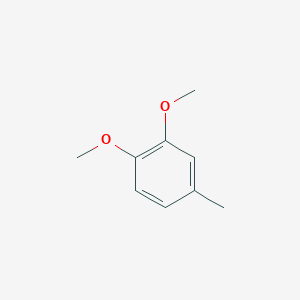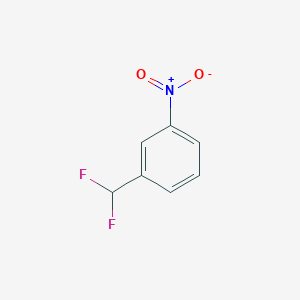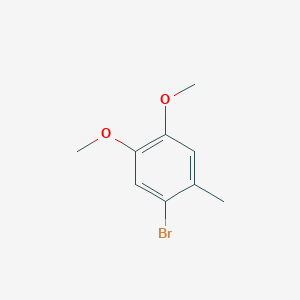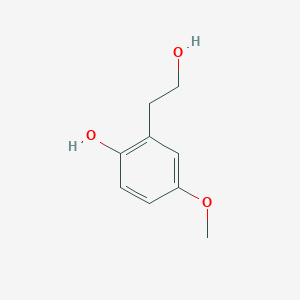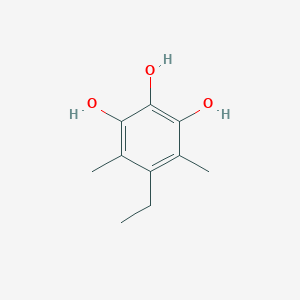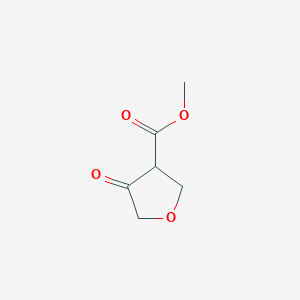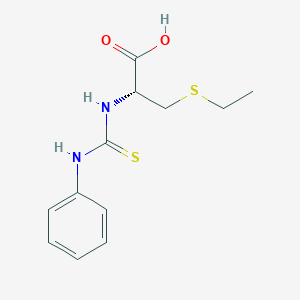
Phenylthiocarbamyl-S-ethylcysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylthiocarbamyl-S-ethylcysteine (PETC) is a chemical compound that has been widely used in scientific research. It is a derivative of cysteine that has a phenylthiocarbamyl group attached to its sulfur atom. PETC has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes.
Mécanisme D'action
Phenylthiocarbamyl-S-ethylcysteine is thought to exert its effects by forming a covalent bond with the thiol group of cysteine residues in proteins. This can lead to changes in protein conformation and activity, ultimately affecting cellular processes.
Effets Biochimiques Et Physiologiques
Phenylthiocarbamyl-S-ethylcysteine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. Phenylthiocarbamyl-S-ethylcysteine has also been shown to inhibit the activity of kinases, which are enzymes that add phosphate groups to proteins. Additionally, Phenylthiocarbamyl-S-ethylcysteine has been shown to affect the redox state of cells, which can have implications for cellular signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylthiocarbamyl-S-ethylcysteine has several advantages as a tool for studying cellular processes. It is a relatively small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Phenylthiocarbamyl-S-ethylcysteine is also a reversible inhibitor, which allows for the study of dynamic processes. However, Phenylthiocarbamyl-S-ethylcysteine has some limitations as well. It can react with other thiol-containing molecules in cells, which can lead to off-target effects. Additionally, Phenylthiocarbamyl-S-ethylcysteine can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research involving Phenylthiocarbamyl-S-ethylcysteine. One area of interest is the development of Phenylthiocarbamyl-S-ethylcysteine-based probes for imaging cysteine residues in proteins. This could provide valuable insights into protein structure and function in living cells. Another area of interest is the development of Phenylthiocarbamyl-S-ethylcysteine-based inhibitors for specific enzymes, which could have therapeutic applications. Finally, further research is needed to fully understand the effects of Phenylthiocarbamyl-S-ethylcysteine on cellular processes, including its interactions with other molecules in cells.
Méthodes De Synthèse
Phenylthiocarbamyl-S-ethylcysteine can be synthesized through a multi-step process that involves the reaction of cysteine with phenylisothiocyanate. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
Phenylthiocarbamyl-S-ethylcysteine has been used extensively in scientific research as a tool for studying cellular processes. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. Phenylthiocarbamyl-S-ethylcysteine has also been used to study the role of cysteine residues in protein structure and function.
Propriétés
Numéro CAS |
118573-61-8 |
|---|---|
Nom du produit |
Phenylthiocarbamyl-S-ethylcysteine |
Formule moléculaire |
C12H16N2O2S2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(2R)-3-ethylsulfanyl-2-(phenylcarbamothioylamino)propanoic acid |
InChI |
InChI=1S/C12H16N2O2S2/c1-2-18-8-10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1 |
Clé InChI |
VXBLCJFXZZAMPK-JTQLQIEISA-N |
SMILES isomérique |
CCSC[C@@H](C(=O)O)NC(=S)NC1=CC=CC=C1 |
SMILES |
CCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1 |
SMILES canonique |
CCSCC(C(=O)O)NC(=S)NC1=CC=CC=C1 |
Autres numéros CAS |
118573-61-8 |
Synonymes |
phenylthiocarbamyl-S-ethylcysteine PTCSEC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
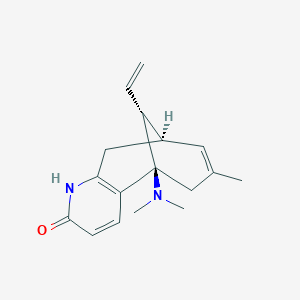
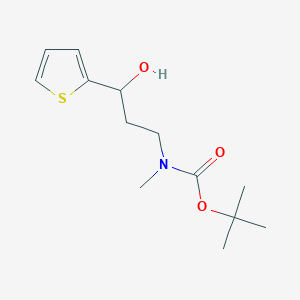
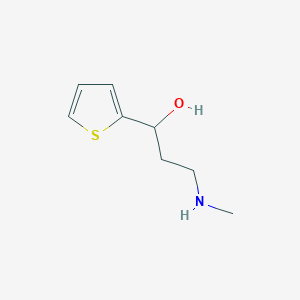
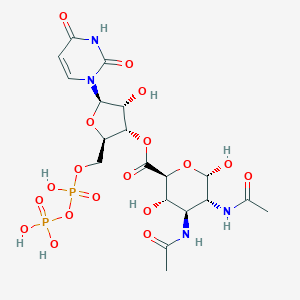
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)
